Propylene Glycol Dilaurate

Description

Properties

IUPAC Name |

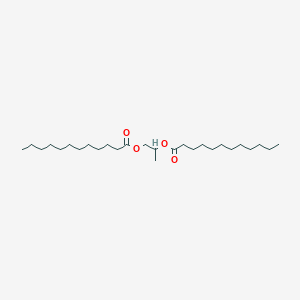

2-dodecanoyloxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITKSCOBOCOGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945469 | |

| Record name | Propane-1,2-diyl didodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22788-19-8 | |

| Record name | Propylene glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol dilaurate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl didodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMY7XGC3LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Propylene Glycol Dilaurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dilaurate, a diester of propylene glycol and lauric acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries. Its primary function in pharmaceutical formulations is as an excipient, notably as a penetration enhancer in topical and transdermal drug delivery systems. An understanding of its synthesis is crucial for ensuring product quality, purity, and performance. This technical guide provides a comprehensive overview of the principal synthesis pathways for propylene glycol dilaurate, including detailed reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it clarifies its role in drug delivery, focusing on its interaction with the stratum corneum rather than direct involvement in cellular signaling pathways.

Introduction

This compound (propane-1,2-diyl didodecanoate) is synthesized through the esterification of propylene glycol with two molecules of lauric acid.[1][2] The resulting diester is a lipophilic compound with properties that make it an effective emollient, viscosity-increasing agent, and surfactant.[1] In the realm of drug development, its significance lies in its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin barrier.[1][3] This guide delves into the core chemical processes for producing this compound, offering detailed insights for researchers and professionals in the field.

Synthesis Pathways and Mechanisms

The synthesis of this compound can be primarily achieved through three distinct pathways: direct acid-catalyzed esterification, acylation with lauroyl chloride, and enzymatic catalysis. Each method presents unique advantages and disadvantages concerning yield, purity, reaction conditions, and environmental impact.

Direct Acid-Catalyzed Esterification

This is the most conventional method for synthesizing this compound, involving the direct reaction of propylene glycol with lauric acid in the presence of an acid catalyst.[1]

Mechanism: The reaction proceeds via a classic Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of lauric acid, increasing its electrophilicity. A hydroxyl group of propylene glycol then performs a nucleophilic attack on the protonated carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and the catalyst is regenerated, yielding the ester. To favor the formation of the diester, an excess of lauric acid is typically used, often in a 1:2 molar ratio of propylene glycol to lauric acid.[1]

Catalysts: Common acid catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄).[1] p-TSA is often preferred due to its milder reaction conditions and reduced incidence of side reactions.[1]

Reaction Conditions and Yield: This method can achieve high yields, typically in the range of 90-95%.[1] The reaction is usually carried out at elevated temperatures to drive off the water produced, thereby shifting the equilibrium towards the product side.

Acylation with Lauroyl Chloride

This laboratory-scale synthesis method involves the reaction of propylene glycol with lauroyl chloride.[1] It is known for achieving high yields of the diester.

Mechanism: Lauroyl chloride is a highly reactive acylating agent. The reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves a dual role. Pyridine acts as a catalyst by activating the lauroyl chloride and also as a scavenger for the hydrogen chloride (HCl) byproduct formed during the reaction.[1] The neutralization of HCl is crucial as it drives the reaction to completion.

Enzymatic Catalysis

An environmentally friendly alternative to chemical synthesis is the use of enzymes, particularly lipases, to catalyze the esterification.[1] This biocatalytic approach offers high selectivity and operates under milder reaction conditions.

Mechanism: Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are highly efficient catalysts for esterification.[1][4] The reaction mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site binds to the lauric acid, which then reacts with propylene glycol to form the ester. This method minimizes the formation of byproducts.

Reaction Conditions and Yield: Enzymatic synthesis can achieve yields of 85-90% in solvent-free systems at temperatures around 60-70°C over 24-48 hours.[1] The removal of water, a byproduct of the reaction, is critical to prevent the reverse hydrolytic reaction and can be achieved using molecular sieves.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthesis pathways for this compound.

Table 1: Comparison of this compound Synthesis Pathways

| Synthesis Pathway | Typical Catalyst | Reactant Molar Ratio (Propylene Glycol:Lauric Acid/Derivative) | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Direct Esterification | p-TSA, H₂SO₄ | 1:2 | High | 90-95[1] | High yield, cost-effective | Harsh conditions, potential side reactions |

| Acylation | Pyridine | Stoichiometric | Room to moderate | High | High yield, fast reaction | Use of corrosive acyl chloride, byproduct disposal |

| Enzymatic Catalysis | Lipase (e.g., Novozym 435) | Variable | 60-70[1] | 85-90[1] | Mild conditions, high selectivity, green | Higher catalyst cost, longer reaction times |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol for Direct Acid-Catalyzed Esterification

Materials:

-

Propylene glycol

-

Lauric acid

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add propylene glycol (1 mole) and lauric acid (2.2 moles, slight excess).

-

Add p-toluenesulfonic acid (0.02 moles) as the catalyst and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water collected in the Dean-Stark trap. The reaction is complete when no more water is produced.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by fractional distillation under vacuum.

Protocol for Acylation with Lauroyl Chloride

Materials:

-

Propylene glycol

-

Lauroyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve propylene glycol (1 mole) in anhydrous diethyl ether.

-

Add pyridine (2.2 moles) to the solution and cool the flask in an ice bath.

-

Slowly add lauroyl chloride (2.1 moles) dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the ethereal layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield this compound.

Protocol for Enzymatic Synthesis

Materials:

-

Propylene glycol

-

Lauric acid

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (3Å)

-

Reaction vessel with temperature control and magnetic stirring

-

Vacuum oven

Procedure:

-

Combine propylene glycol (1 mole) and lauric acid (2 moles) in a reaction vessel.

-

Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

-

Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

-

Heat the mixture to 60-70°C with continuous stirring.

-

Maintain the reaction for 24-48 hours. The progress can be monitored by measuring the acid value of the mixture.

-

After the reaction, separate the immobilized enzyme by filtration for potential reuse.

-

The resulting product is typically of high purity and may require minimal further purification.

Mandatory Visualizations

Synthesis Pathways Overview

Caption: Overview of the main synthesis pathways for this compound.

Direct Esterification Workflow

Caption: Experimental workflow for direct acid-catalyzed esterification.

Role in Drug Development: A Penetration Enhancer

Contrary to a potential role in cellular signaling, this compound's primary function in drug development is as a non-pharmacologically active excipient. Specifically, it is recognized as a penetration enhancer in topical and transdermal formulations.[1][3]

Mechanism of Penetration Enhancement: The efficacy of this compound as a penetration enhancer stems from its interaction with the lipids of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.[5][6] Molecular dynamics simulations and experimental studies have shown that propylene glycol and its esters can:

-

Intercalate into Lipid Headgroup Regions: They position themselves in the hydrophilic headgroup regions of the lipid bilayers in the stratum corneum.[5][6]

-

Disrupt Lipid Packing: This intercalation disrupts the highly ordered packing of the stratum corneum lipids, increasing their fluidity and mobility.[5][7]

-

Increase Interfacial Area: By inserting between lipid molecules, they increase the area per lipid, creating more "free volume" within the lipid matrix.[5]

-

Alter Hydration: They can displace water molecules that are hydrogen-bonded to the lipid headgroups, thereby altering the hydration state of the stratum corneum.[5][6]

These molecular-level changes collectively reduce the barrier function of the stratum corneum, creating pathways that facilitate the diffusion of active pharmaceutical ingredients through the skin.

Caption: Mechanism of skin penetration enhancement by this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with direct acid-catalyzed esterification and enzymatic catalysis being the most prominent for scalable and controlled production. The choice of method depends on the desired purity, cost considerations, and environmental impact. In the context of drug development, this compound serves as a critical excipient, enhancing the bioavailability of topical and transdermal drugs by modulating the barrier properties of the stratum corneum. A thorough understanding of its synthesis and physicochemical properties is paramount for the formulation of safe and effective drug delivery systems.

References

- 1. This compound | 22788-19-8 | Benchchem [benchchem.com]

- 2. This compound | C27H52O4 | CID 90838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]

- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Propylene Glycol Dilaurate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Propylene (B89431) Glycol Dilaurate (PGDL) for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to aid in understanding its chemical nature and analytical workflows.

Introduction

Propylene Glycol Dilaurate (PGDL), with the CAS number 22788-19-8, is the diester of propylene glycol and lauric acid.[1][2] It belongs to the class of propylene glycol mono- and diesters of fatty acids, which are widely used in cosmetics, personal care products, and pharmaceutical formulations.[3] In these applications, PGDL primarily functions as a skin-conditioning agent (occlusive and emollient), a viscosity-increasing agent in non-aqueous systems, and as a surfactant or emulsifying agent.[3] Its lipophilic nature makes it a valuable excipient in the formulation of poorly water-soluble drugs, particularly in the development of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).[4][5][6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-dodecanoyloxypropyl dodecanoate | [2] |

| Synonyms | Propane-1,2-diyl didodecanoate, Propylene dilaurate | [7] |

| CAS Number | 22788-19-8 | [1] |

| Molecular Formula | C₂₇H₅₂O₄ | [1] |

| Molecular Weight | 440.70 g/mol | [1] |

| Appearance | Clear, oily liquid at 20 °C, colorless or slightly yellow. | [8] |

| Melting Point | 35-45 °C | |

| Boiling Point | 504.7 °C at 760 mmHg (estimated) | [7][9] |

| Density | 0.915 g/cm³ | [7] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [7][8] |

| Ethanol (96%) | Very soluble | [8] |

| Methanol | Very soluble | [7][8] |

| Methylene (B1212753) Chloride | Very soluble | [7][8] |

Table 3: Surfactant and Thermal Properties

| Property | Value | Reference(s) |

| HLB Value (Calculated Range) | 1.8 - 3.5 | |

| Surface Tension | Estimated to be in the range of 25-35 mN/m | [8][10] |

| Flash Point | 235.8 °C (estimated) | [7][9] |

| Saponification Value | 230 - 250 | [8] |

| Acid Value | Maximum 4.0 | [8] |

Molecular Structure and Experimental Workflow

To facilitate a deeper understanding of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Solubility

Objective: To determine the solubility of PGDL in various solvents.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of PGDL to a known volume of the selected solvent (e.g., water, ethanol, methanol, methylene chloride) in a sealed, screw-cap glass vial at a controlled temperature (e.g., 25 °C).

-

Equilibration: Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the undissolved PGDL. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution) and analyze its PGDL content using a suitable analytical technique. For volatile solvents, care should be taken to prevent solvent evaporation during sampling. Gravimetric analysis (after solvent evaporation) or chromatographic methods (e.g., HPLC with a suitable detector) can be employed for quantification.

-

Expression of Results: The solubility is expressed as the mass of PGDL dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Determination of Melting Point

Objective: To determine the melting range of PGDL.

Methodology (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: Accurately weigh a small amount of PGDL (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 0 °C to 70 °C). An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also often reported.

Determination of Viscosity

Objective: To measure the dynamic viscosity of PGDL.

Methodology (Rotational Viscometer):

-

Instrument and Spindle Selection: Choose a rotational viscometer equipped with a spindle appropriate for the expected viscosity of the oily liquid.

-

Sample Preparation: Place a sufficient volume of the PGDL sample into the viscometer's sample cup, ensuring the spindle will be immersed to the correct level.

-

Temperature Control: Bring the sample to the desired measurement temperature (e.g., 25 °C) using a circulating water bath connected to the viscometer's sample holder.

-

Measurement: Rotate the spindle at a series of defined speeds (RPMs). Allow the reading to stabilize at each speed before recording the torque and calculating the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). For a Newtonian fluid, the viscosity will be independent of the shear rate (spindle speed).

-

Reporting: Report the viscosity value along with the measurement temperature.

Calculation of Hydrophilic-Lipophilic Balance (HLB) Value

Objective: To estimate the HLB value of PGDL.

Methodology (Griffin's Method):

For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, the HLB value can be calculated using the following formula:[11][12]

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid number of the fatty acid used in the esterification (for lauric acid, A ≈ 278 mg KOH/g).

Calculation for PGDL:

Using the saponification value range of 230-250 for PGDL and the acid number of lauric acid:

-

Lower Bound HLB: 20 * (1 - 250 / 278) ≈ 2.0

-

Upper Bound HLB: 20 * (1 - 230 / 278) ≈ 3.5

This calculation provides an estimated HLB range for PGDL. Experimental methods, such as the emulsion inversion point technique, can be used for a more precise determination.

Determination of Surface Tension

Objective: To measure the surface tension of PGDL.

Methodology (Du Noüy Ring Method):

-

Instrument Setup: Use a tensiometer equipped with a platinum-iridium ring. The instrument should be calibrated and leveled.

-

Sample Preparation: Place the PGDL sample in a clean, temperature-controlled sample vessel.

-

Measurement:

-

Immerse the clean platinum ring into the liquid.

-

Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface.

-

The force required to detach the ring from the liquid surface is measured by the tensiometer.

-

-

Calculation: The surface tension (in mN/m or dynes/cm) is calculated from the maximum force recorded, taking into account the dimensions of the ring and a correction factor.

-

Reporting: Report the surface tension value and the temperature at which the measurement was performed.

Conclusion

This compound is a versatile excipient with a well-defined physicochemical profile that makes it suitable for a range of applications in the pharmaceutical and cosmetic industries. Its low HLB value and high lipophilicity are particularly advantageous for the formulation of water-insoluble active ingredients. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of PGDL, ensuring its quality and performance in final product formulations. Researchers and formulation scientists are encouraged to utilize this information to facilitate their development efforts.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. How is the HLB value range of non-ionic demulsifiers determined? - Shenyang Jiufang Technology Co.,Ltd [jf-chinapolymer.com]

- 4. Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interfacial and surface tension of liquids explained - DataPhysics Instruments [dataphysics-instruments.com]

- 10. researchgate.net [researchgate.net]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

Spectroscopic Analysis of Propylene Glycol Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of Propylene (B89431) Glycol Dilaurate (PGDL). The document details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and outlining the experimental workflows.

Introduction to Propylene Glycol Dilaurate

This compound (PGDL), with the IUPAC name 2-dodecanoyloxypropyl dodecanoate, is the diester of propylene glycol and lauric acid.[1] Its chemical formula is C₂₇H₅₂O₄.[1] PGDL is utilized in various applications, including as an emollient and viscosity-controlling agent in cosmetics and pharmaceutical formulations. A thorough understanding of its molecular structure is crucial for quality control, formulation development, and stability studies. Spectroscopic methods are the primary tools for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the propylene glycol and laurate moieties.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound.

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 5.08 | m | 1H |

| b | 4.19 | dd | 1H |

| c | 4.02 | dd | 1H |

| d | 1.25 | d | 3H |

| e, e' | 2.30 | t | 4H |

| f, f' | 1.62 | p | 4H |

| g, g' | 1.28 | m | 28H |

| h, h' | 0.88 | t | 6H |

Predicted using an internal machine learning model.

Predicted ¹³C NMR Spectral Data

The table below details the predicted carbon-13 NMR chemical shifts for this compound.

| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) |

| 1 | 173.8 |

| 2 | 173.3 |

| 3 | 70.8 |

| 4 | 66.4 |

| 5 | 16.4 |

| 6, 6' | 34.3 |

| 7, 7' | 25.0 |

| 8, 8' | 29.2 |

| 9, 9' | 29.4 |

| 10, 10' | 29.6 |

| 11, 11' | 29.7 |

| 12, 12' | 31.9 |

| 13, 13' | 22.7 |

| 14, 14' | 14.1 |

Predicted using an internal machine learning model.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a viscous liquid like PGDL is as follows:

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands for this compound

The following table lists the expected characteristic absorption bands for PGDL.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925 | C-H stretch (asymmetric) | -CH₂- |

| ~2855 | C-H stretch (symmetric) | -CH₂- |

| ~1740 | C=O stretch | Ester |

| ~1465 | C-H bend | -CH₂- |

| ~1170 | C-O stretch | Ester |

Experimental Protocol for FT-IR Spectroscopy

For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred.

-

Sample Preparation: Place a small drop of the neat PGDL sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required.

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data for this compound

The following table summarizes the major mass-to-charge ratios (m/z) observed in the GC-MS analysis of this compound.[1]

| m/z | Relative Intensity | Possible Fragment Ion |

| 74 | 99.99 | [CH₃CH(OH)CH₂OH]⁺• (from rearrangement) or fragment from laurate chain |

| 87 | 81.50 | [CH₃CH(OCHO)]⁺• |

| 214 | 49.40 | [C₁₂H₂₃O₂]⁺ (Laurate acylium ion) |

| 54 | 29.90 | Alkyl fragment |

| 75 | 25.20 | [CH₃CH(OH)₂]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile or semi-volatile compounds like PGDL.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

Gas Chromatography:

-

Injector: Operate in split mode with an injection volume of 1 µL.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping up to 300°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.

-

Scan Range: Scan a mass range of m/z 40-500.

-

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical structure like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Propylene Glycol Dilaurate (CAS 22788-19-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) Glycol Dilaurate, with the CAS number 22788-19-8, is a diester of propylene glycol and lauric acid. This versatile excipient is widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and viscosity-controlling properties. This technical guide provides an in-depth overview of its technical data, experimental protocols, and key applications, with a focus on its role in drug development.

Chemical and Physical Properties

Propylene Glycol Dilaurate is a clear, oily liquid that is colorless or slightly yellow. Its properties make it an effective vehicle for both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H52O4 | [1][2] |

| Molecular Weight | 440.70 g/mol | [1][2] |

| Boiling Point | 504.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 0.915 ± 0.06 g/cm³ | [1] |

| Solubility | Practically insoluble in water; very soluble in alcohol, methanol (B129727), and methylene (B1212753) chloride. | [2] |

| Physical State | Liquid at 20°C | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of propylene glycol with lauric acid. This reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water.

Materials:

-

Propylene Glycol

-

Lauric Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Rotary evaporator

-

Heating mantle, condenser, and Dean-Stark trap

Procedure:

-

In a round-bottom flask equipped with a heating mantle, magnetic stirrer, condenser, and a Dean-Stark trap, combine propylene glycol and a molar excess of lauric acid (e.g., 1:2.2 molar ratio).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of reactants).

-

Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of this compound can be assessed using various analytical techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying related substances.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 320°C at 15°C/min.

-

Final hold: Hold at 320°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane (B92381) or isopropanol (B130326) to a concentration of approximately 1 mg/mL.

2. High-Performance Liquid Chromatography (HPLC) for Quantification in Formulations

HPLC can be used to quantify this compound in pharmaceutical formulations. Since it lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often necessary.

Instrumentation and Conditions (with RID):

-

HPLC System: Equipped with a refractive index detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Sample Preparation: Extract the formulation with a suitable solvent (e.g., methanol or acetonitrile), filter, and dilute to an appropriate concentration within the calibration range.

Caption: General analytical workflow for this compound.

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Identification

FTIR spectroscopy is a rapid and reliable method for the identification of this compound by confirming the presence of its characteristic functional groups.

Procedure:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.

-

Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Peaks:

-

~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of alkyl chains)

-

~1740 cm⁻¹ (C=O stretching of the ester group)

-

~1160 cm⁻¹ (C-O stretching of the ester group)

-

Applications in Drug Development

This compound is a valuable excipient in drug development, primarily for topical and oral formulations. Its ability to act as a solvent, emulsifier, and penetration enhancer makes it suitable for a variety of drug delivery systems.

Formulation of Microemulsions for Enhanced Drug Delivery

Microemulsions are thermodynamically stable, transparent, and have a small droplet size, which can improve the solubility and bioavailability of poorly water-soluble drugs. This compound can be used as the oil phase in the formulation of microemulsions.

Experimental Protocol for Microemulsion Formulation:

Materials:

-

This compound (Oil Phase)

-

A surfactant (e.g., Tween 80)

-

A cosurfactant (e.g., Transcutol® P)

-

Water (Aqueous Phase)

-

Active Pharmaceutical Ingredient (API)

Procedure:

-

Construct a Pseudo-ternary Phase Diagram:

-

Prepare various mixtures of the surfactant and cosurfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

-

For each Sₘᵢₓ ratio, mix it with the oil phase (this compound) at different weight ratios (e.g., from 9:1 to 1:9).

-

Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.

-

Observe the mixtures for transparency and fluidity to identify the microemulsion region.

-

Plot the results on a pseudo-ternary phase diagram to delineate the microemulsion existence area.

-

-

Prepare the Microemulsion:

-

Select a composition from the identified microemulsion region.

-

Dissolve the API in the oil phase (this compound).

-

Add the Sₘᵢₓ to the oil phase and mix until a clear solution is formed.

-

Add the required amount of water dropwise with gentle stirring until a transparent and homogenous microemulsion is formed.

-

-

Characterization:

-

Measure the droplet size and polydispersity index using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the stability of the microemulsion.

-

Evaluate the drug content and entrapment efficiency.

-

Caption: Workflow for developing a microemulsion using this compound.

Safety Information

This compound is generally considered safe for use in pharmaceutical and cosmetic products. However, as with any chemical, appropriate safety precautions should be taken during handling.

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water and seek medical advice.

-

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Propylene Glycol Dilaurate molecular weight and formula verification

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Propylene (B89431) Glycol Dilaurate. This diester of propylene glycol and lauric acid serves as a key excipient in various pharmaceutical and cosmetic formulations, making a thorough understanding of its characteristics essential for formulation development and quality control.

Core Physicochemical Data

Propylene Glycol Dilaurate is chemically defined as the 1,2-propanediol diester of dodecanoic acid. Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₇H₅₂O₄ | [1][2][3] |

| Molecular Weight | 440.7 g/mol | [1][2][3] |

| CAS Number | 22788-19-8 | [4] |

| IUPAC Name | 2-(dodecanoyloxy)propyl dodecanoate | [3] |

| Appearance | Clear, oily liquid, colorless to slightly yellow |

Synthesis and Purification Workflow

The primary industrial synthesis of this compound is achieved through the direct esterification of propylene glycol with lauric acid.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven by the removal of water. An alternative method involves the transesterification of triglycerides with propylene glycol.[5][6] The resulting crude product undergoes a multi-step purification process to remove unreacted starting materials, catalyst, and byproducts.

Figure 1: Synthesis and Purification of this compound

Experimental Protocols for Analysis and Quality Control

A robust analytical workflow is critical to ensure the identity, purity, and quality of this compound. This involves a combination of chromatographic and spectroscopic techniques.

Figure 2: Analytical Workflow for this compound

Thin-Layer Chromatography (TLC) for Identification

This method provides a rapid and straightforward approach for the identification of this compound.

-

Test Solution Preparation: Dissolve 10 mg of the substance to be examined in methylene (B1212753) chloride and dilute to 2 mL with the same solvent.

-

Reference Solution Preparation: Dissolve 10 mg of this compound Chemical Reference Substance (CRS) in methylene chloride and dilute to 2 mL with the same solvent.

-

Plate: TLC silica (B1680970) gel plate.

-

Mobile Phase: A mixture of hexane (B92381) and ether (70:30 v/v).

-

Application: Apply 10 µL of each solution to the plate.

-

Development: Allow the solvent front to travel over a path of 15 cm.

-

Drying: Dry the plate in a current of air.

-

Detection: Spray the plate with a 0.1 g/L solution of rhodamine 6G in ethanol (B145695) and examine in ultraviolet light at 365 nm.

-

Results: The principal spots in the chromatogram obtained with the test solution should be similar in position and appearance to those in the chromatogram obtained with the reference solution.

High-Performance Liquid Chromatography (HPLC) for Assay of Monoesters and Diesters

Size-exclusion chromatography can be employed to determine the content of monoesters and diesters in this compound.

-

Mobile Phase: Tetrahydrofuran (B95107).

-

Test Solution Preparation: In a 15 mL flask, accurately weigh approximately 200 mg of this compound. Add 5.0 mL of tetrahydrofuran and shake to dissolve.

-

Reference Solutions: Prepare a stock solution of propylene glycol in tetrahydrofuran (e.g., 0.1 g in 25.0 mL). Create a series of reference solutions by diluting the stock solution with tetrahydrofuran to cover a suitable concentration range.

-

Chromatographic System:

-

Column: A 7-mm × 60-cm column packed with styrene-divinylbenzene copolymer (5 µm) with a pore size of 10 nm.

-

Detector: Differential refractometer.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 40 µL.

-

-

Relative Retention: With reference to propylene glycol, the approximate relative retentions are 0.85 for diesters and 0.90 for monoesters.

-

Calculation: The percentage of monoesters and diesters can be calculated from the peak areas in the chromatogram of the test solution by comparison with the reference solutions.

Gas Chromatography (GC) for Fatty Acid Composition and Impurities

GC is a powerful technique for analyzing the fatty acid composition after saponification and derivatization, and for detecting residual solvents and other volatile impurities. While a specific monograph method for the dilaurate ester is not detailed, a general approach for related glycols can be adapted.[7][8][9]

-

Sample Preparation (for fatty acid composition): Saponify the ester with a methanolic solution of potassium hydroxide. The resulting free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol.

-

Chromatographic System:

-

Column: A capillary column suitable for FAME analysis (e.g., a wax or polar-modified polysiloxane column).

-

Carrier Gas: Helium or hydrogen.

-

Injector: Split/splitless injector.

-

Detector: Flame ionization detector (FID).

-

Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 240 °C) to separate the different FAMEs.

-

-

Identification and Quantification: Peaks are identified by comparing their retention times with those of FAME standards. Quantification is achieved by area normalization or by using an internal standard.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the ester carbonyl group (around 1740 cm⁻¹), C-O stretching vibrations for the ester linkage, and C-H stretching and bending vibrations for the aliphatic chains.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. Signals corresponding to the protons of the propylene glycol backbone will be observed, along with the characteristic signals of the long laurate fatty acid chains. The chemical shifts and splitting patterns of the propylene glycol protons will confirm the esterification at the primary and secondary hydroxyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of 170-175 ppm), the carbons of the propylene glycol moiety, and the carbons of the laurate chains.[13][14]

References

- 1. Propylene glycol esters of fatty acids [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H52O4 | CID 90838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22788-19-8 | Benchchem [benchchem.com]

- 5. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 6. US20030055208A1 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. agilent.com [agilent.com]

- 9. scispace.com [scispace.com]

- 10. shd-pub.org.rs [shd-pub.org.rs]

- 11. spectrabase.com [spectrabase.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Propylene glycol(57-55-6) 13C NMR spectrum [chemicalbook.com]

Navigating Formulation Challenges: A Technical Guide to the Solubility of Propylene Glycol Dilaurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, widely utilized as an excipient in pharmaceutical and cosmetic formulations.[1] Its lipophilic nature makes it a valuable component in the development of lipid-based drug delivery systems, where it can function as a solvent, emulsifier, and viscosity-controlling agent. A thorough understanding of its solubility profile in various organic solvents is paramount for formulators to effectively harness its properties in creating stable, efficacious, and high-quality products. This technical guide provides a comprehensive overview of the solubility of PGDL, detailed experimental protocols for its determination, and a logical framework for solvent selection.

Solubility Profile of Propylene Glycol Dilaurate

This compound is characterized by its lipophilicity, which dictates its solubility in a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative descriptions from pharmacopeias and scientific publications provide a strong indication of its behavior.

Qualitative Solubility Data

Multiple sources, including the British Pharmacopoeia, consistently describe this compound as being "very soluble" in several common organic solvents and "practically insoluble" in water.[2][3] This high solubility in organic media is a key characteristic for its application in non-aqueous and emulsion-based formulations.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Ethanol (96%) | Very Soluble | [2] |

| Methanol | Very Soluble | [2][3] |

| Methylene Chloride | Very Soluble | [2][3] |

| Fatty Oils | Soluble | [4] |

| Light Petroleum | Soluble | [4] |

| Anhydrous Ethanol | Slightly Soluble | [4] |

| Water | Practically Insoluble | [2][3] |

Note on Quantitative Data: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mg/mL) for this compound. The information presented is based on the widely accepted qualitative descriptors. For formulation development requiring precise solubility limits, it is recommended to determine these values experimentally using the protocols outlined in this guide.

Solubility of Related Compounds

To provide further context, the solubility of lauric acid, a key component in the synthesis of PGDL, has been quantitatively determined in various organic solvents.[5] While not a direct measure for PGDL, this data can offer insights into the solvent classes that are likely to be effective.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a synthesized methodology based on established principles.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of standard solutions of PGDL in the chosen solvent at known concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of PGDL to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of PGDL in the solution does not change significantly over successive time points.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RI) to determine the concentration of PGDL.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of PGDL in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The average concentration from replicate samples represents the equilibrium solubility of PGDL in the solvent at the specified temperature.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent system is a critical step in the formulation development process. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on its solubility characteristics and the requirements of the final product.

Conclusion

This compound's favorable solubility in a range of organic solvents solidifies its role as a versatile excipient in pharmaceutical and cosmetic development. While quantitative solubility data remains elusive in readily accessible literature, the established qualitative profile provides a strong foundation for initial solvent screening. For precise formulation work, the detailed experimental protocol for the shake-flask method outlined in this guide offers a robust approach to determining equilibrium solubility. The provided workflow visualization serves as a strategic tool for researchers and formulators, enabling a systematic and efficient approach to solvent selection and the successful development of stable and effective products containing this compound.

References

- 1. This compound | 22788-19-8 | Benchchem [benchchem.com]

- 2. nhathuocngocanh.com [nhathuocngocanh.com]

- 3. This compound | CAS#:22788-19-8 | Chemsrc [chemsrc.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Solubilities of Lauric Acid in n-Hexane, Acetone, Propanol, 2-Propanol, 1-Bromopropane, and Trichloroethylene from (279.0 to 315.3) K | Semantic Scholar [semanticscholar.org]

Thermal Analysis of Propylene Glycol Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thermal analysis of pharmaceutical and cosmetic excipients like Propylene (B89431) Glycol Dilaurate is essential for a variety of reasons. DSC is instrumental in determining physical transitions such as melting, crystallization, and glass transitions, which influence the physical state and stability of a formulation. TGA provides quantitative information on the thermal stability and decomposition profile of the material, which is crucial for defining safe processing temperatures and understanding degradation pathways.

This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct and interpret the thermal analysis of PGDL.

Physicochemical Properties of Propylene Glycol Dilaurate

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate thermal analysis experiments and for the overall characterization of the material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H52O4 | [1] |

| Molecular Weight | 440.70 g/mol | [2] |

| CAS Number | 22788-19-8 | [1] |

| Appearance | Clear, oily liquid at 20 °C, colorless or slightly yellow. Solid form also reported. | [2][3] |

| Boiling Point | 504.7 °C at 760 mmHg | [4] |

| Flash Point | 235.8 °C | [4] |

| Density | 0.915 g/cm³ | [4] |

| Solubility | Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride. | [4] |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a diester like PGDL, DSC can be used to determine its melting point, crystallization temperature, and potentially a glass transition temperature.

Expected Thermal Events

Based on the analysis of similar long-chain fatty acid esters, the following thermal events can be anticipated for PGDL:

-

Melting (Endothermic Event): As a solid material is heated, it will absorb energy to transition into a liquid state. This will be observed as an endothermic peak on the DSC thermogram. The peak temperature is the melting point.

-

Crystallization (Exothermic Event): Upon cooling from the molten state, the sample will release energy as it crystallizes, resulting in an exothermic peak.

-

Glass Transition (Endothermic Step Change): If the material can exist in an amorphous (glassy) state, a step change in the heat capacity will be observed. This is the glass transition temperature (Tg).

Detailed Experimental Protocol for DSC

The following is a generalized protocol for the DSC analysis of PGDL, based on common practices for similar organic esters.[5]

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

-

Accurately weigh 3-5 mg of PGDL into a standard aluminum DSC pan.

-

If the sample is a liquid at room temperature, ensure it is evenly distributed at the bottom of the pan.

-

Hermetically seal the pan to prevent any volatilization during the analysis. An empty, hermetically sealed aluminum pan should be used as the reference.

Instrumental Parameters:

-

Temperature Program:

-

Equilibrate at a temperature well below the expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 100 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan is often performed to analyze the thermal history from the controlled cooling step.

-

-

Purge Gas: An inert gas, such as nitrogen or argon, should be used with a flow rate of 20-50 mL/min to prevent oxidative degradation.

Data Analysis:

-

The onset and peak temperatures of endothermic and exothermic events should be recorded.

-

The enthalpy of transitions (e.g., heat of fusion) is calculated by integrating the area under the peak.

-

The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of PGDL.

Expected Thermal Events

For PGDL, the primary event observed in TGA will be mass loss due to thermal decomposition at elevated temperatures. The analysis of lauric acid suggests that its volatilization and decomposition occur in the range of 150-250 °C.[6] PGDL, being a larger molecule, is expected to have a higher decomposition temperature.

Detailed Experimental Protocol for TGA

The following is a generalized protocol for the TGA analysis of PGDL.

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Sample Preparation:

-

Accurately weigh 5-10 mg of PGDL into a ceramic or platinum TGA pan.

-

Ensure the sample is evenly distributed in the pan.

Instrumental Parameters:

-

Temperature Program:

-

Equilibrate at ambient temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature, ensuring complete decomposition (e.g., 600 °C).

-

-

Purge Gas:

-

An inert atmosphere (e.g., nitrogen, 20-50 mL/min) is typically used to study the thermal decomposition without oxidation.

-

An oxidative atmosphere (e.g., air or oxygen) can be used to study the combustion properties of the material.

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the curve, often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

-

The residual mass at the end of the experiment is also recorded.

Data Presentation

Due to the lack of specific, publicly available experimental DSC and TGA data for this compound, the following tables are presented with placeholders. Researchers are encouraged to populate these tables with their own experimental data.

Table 2: DSC Data for this compound

| Parameter | Heating Cycle (°C) | Cooling Cycle (°C) |

| Glass Transition (Tg) | Data not available | Data not available |

| Crystallization Onset (Tc, onset) | Data not available | Data not available |

| Crystallization Peak (Tc, peak) | Data not available | Data not available |

| Melting Onset (Tm, onset) | Data not available | Data not available |

| Melting Peak (Tm, peak) | Data not available | Data not available |

| Enthalpy of Fusion (ΔHf) | Data not available | N/A |

| Enthalpy of Crystallization (ΔHc) | N/A | Data not available |

Table 3: TGA Data for this compound

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Onset of Decomposition (T_onset) | Data not available | Data not available |

| Temperature at 5% Mass Loss | Data not available | Data not available |

| Temperature at 10% Mass Loss | Data not available | Data not available |

| Temperature at 50% Mass Loss | Data not available | Data not available |

| Peak Decomposition Temperature(s) (from DTG) | Data not available | Data not available |

| Residual Mass at 600 °C (%) | Data not available | Data not available |

Experimental Workflow

The logical flow of conducting a comprehensive thermal analysis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the thermal analysis of this compound using DSC and TGA. While specific experimental data for PGDL is sparse in publicly available literature, the detailed, generalized protocols presented here offer a robust starting point for researchers. The expected thermal events, based on the behavior of similar molecules, have been outlined to aid in the interpretation of experimental results. By following the proposed experimental workflow and protocols, researchers can effectively characterize the thermal properties of PGDL, which is critical for its application in the development of stable and high-quality pharmaceutical and cosmetic products. It is recommended that users of this guide perform their own analyses to obtain specific data for their particular grade and source of this compound.

References

- 1. This compound | CAS#:22788-19-8 | Chemsrc [chemsrc.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 22788-19-8 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. data.epo.org [data.epo.org]

- 6. Thermal Properties and Reliabilities of Lauric Acid-Based Binary Eutectic Fatty Acid as a Phase Change Material for Building Energy Conservation - PMC [pmc.ncbi.nlm.nih.gov]

Propylene Glycol Dilaurate: A Technical Guide to its Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene (B89431) Glycol Dilaurate is a diester of propylene glycol and lauric acid, commonly utilized in cosmetic and pharmaceutical formulations as an emollient, viscosity-controlling agent, and surfactant.[1] For laboratory applications, particularly in drug development and formulation, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data, outlines standardized experimental protocols for its assessment, and presents its metabolic pathway.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a substance is critical for assessing its toxicological profile.

| Property | Value | Reference |

| CAS Number | 22788-19-8 | |

| Molecular Formula | C27H52O4 | [2] |

| Molecular Weight | 440.70 g/mol | [2] |

| Physical Form | Liquid | [5] |

| Solubility | Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride. |

Toxicological Profile

The toxicological assessment of Propylene Glycol Dilaurate relies heavily on data from its constituent parts and related compounds due to the scarcity of direct testing data.

Acute Toxicity

There is no specific LD50 data available for this compound. However, data for its components suggest a low acute toxicity profile.

| Endpoint | Species | Route | Value | Classification | Reference |

| Propylene Glycol | Rat | Oral | LD50: 20,000 mg/kg | Very low toxicity | [6] |

| Mouse | Oral | LD50: 22,000 mg/kg | Very low toxicity | [6] | |

| Rabbit | Dermal | LD50: 20,800 mg/kg | Very low toxicity | [6] | |

| Propylene Glycol Diacetate | Rat | Oral | LD50: 13.53 g/kg | Low toxicity | [7] |

| This compound | - | Oral | No data available | - | [3][4] |

| - | Dermal | No data available | - | [3][4] | |

| - | Inhalation | No data available | - | [3][4] |

Irritation and Sensitization

This compound is generally considered to be non-irritating to the skin and eyes and is not a skin sensitizer (B1316253).

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation/Corrosion | - | No data available | Not classified | [3] |

| Eye Irritation/Corrosion | - | No data available | Not classified | [3] |

| Skin Sensitization | - | No data available | Not classified | [3] |

Note: While direct data is unavailable, propylene glycol itself can cause slight temporary eye irritation and is not a skin sensitizer in animal studies.[6]

Genotoxicity

No specific genotoxicity data is available for this compound. However, propylene glycol was negative in a range of mutagenesis assays.[8]

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | - | No data available | [3] |

Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity of this compound.[3] Animal studies on propylene glycol have not shown it to be a carcinogen.

Metabolism and Toxicokinetics

Propylene glycol esters of fatty acids are generally hydrolyzed by pancreatic lipase (B570770) into propylene glycol and the constituent fatty acid.[7][9]

Metabolic Pathway

The metabolic breakdown of this compound is anticipated to follow the established pathways for its components.

Caption: Proposed metabolic pathway of this compound.

Propylene glycol is metabolized in the liver to lactic acid and then pyruvic acid, which can enter the tricarboxylic acid (TCA) cycle.[8][10][11] Lauric acid undergoes β-oxidation to produce acetyl-CoA, which also enters the TCA cycle.

Dermal Penetration

An important consideration for laboratory use is the potential for propylene glycol esters to enhance the dermal penetration of other substances.[1] Caution should be exercised when formulating this compound with other chemicals that have known dermal toxicity.

Experimental Protocols

For researchers needing to conduct toxicological assessments, the following standardized OECD guidelines provide detailed methodologies.

General Experimental Workflow

Caption: General workflow for toxicological assessment.

Acute Oral Toxicity (Based on OECD Guideline 401 - Rescinded)

-

Principle: To determine the short-term adverse effects of a single oral dose.[12]

-

Test Animals: Typically rats, with at least 5 animals per dose level.[12]

-

Procedure: The test substance is administered by gavage in graduated doses to several groups of experimental animals, one dose being used per group.[12] Observations of effects and mortality are made.

-

Observation Period: At least 14 days.[12]

-

Data Collected: Body weight, clinical signs of toxicity, mortality, and gross necropsy findings.[12]

-

Endpoint: Calculation of the LD50 (median lethal dose).[12]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[13][14][15][16]

-

Test Animals: Albino rabbits are the preferred species.[14]

-

Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[14]

-

Exposure Duration: 4 hours.[14]

-

Observation Period: Observations are made at 1, 24, 48, and 72 hours and, if necessary, for up to 14 days.[14]

-

Data Collected: Scoring of erythema (redness) and edema (swelling).[17]

-

Endpoint: A mean score is calculated to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[18][19][20][21][22]

-

Test Animals: Albino rabbits are typically used.[22]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[22]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[22]

-

Data Collected: Scoring of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[20]

-

Endpoint: Classification of irritation potential based on the severity and reversibility of the observed lesions.[22]

Skin Sensitization (Local Lymph Node Assay - OECD Guideline 429)

-

Principle: To determine if a substance can induce a skin allergic reaction by measuring lymphocyte proliferation in the draining lymph nodes.[23][24][25]

-

Test Animals: Mice are the species of choice.[24]

-

Procedure: The test substance is applied to the dorsal surface of the ear for three consecutive days.[25] On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the draining auricular lymph nodes are excised and the radioactivity is measured.[25]

-

Data Collected: Disintegrations per minute (DPM) for each lymph node.[25]

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.[25]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-